1-Dodecene

Description

This compound is an alkene that is dodecane containing one double bond at position 1. It is an intermediate used in the production of lubricants and surfactants. It has a role as a human metabolite and a mammalian metabolite. It is a dodecene and a volatile organic compound.

This compound has been reported in Glycine max, Saussurea involucrata, and other organisms with data available.

See also: Hydrogenated poly(C6-14 olefin; 2 cst) (monomer of); Hydrogenated poly(C6-14 olefin; 4 cst) (monomer of); Hydrogenated poly(C6-14 olefin; 6 cst) (monomer of).

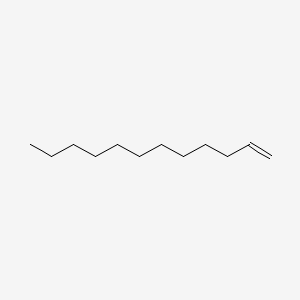

Structure

3D Structure

Properties

IUPAC Name |

dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBERNSMYQZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24, Array | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-08-7, 62132-67-6 | |

| Record name | 1-Dodecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62132-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026914 | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C11-13, C12-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DODECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DODECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYE669F3GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31 °F (USCG, 1999), -35.2 °C, -35 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-dodecene, a significant alpha-olefin used in various industrial applications, including the synthesis of detergents, lubricants, and polymers. This document focuses on its boiling point and density, presenting key data in a structured format and outlining the experimental methodologies for their determination.

Core Physical Properties of this compound

This compound is a colorless liquid with the chemical formula C₁₂H₂₄. As an alkene, its physical characteristics are primarily dictated by the van der Waals intermolecular forces. The following table summarizes the key physical properties of this compound, with data compiled from various reputable sources.

| Physical Property | Value | Conditions |

| Boiling Point | 213-216 °C | At standard atmospheric pressure (760 mmHg)[1] |

| 213.8 °C | Not specified[2][3] | |

| 214 °C | Not specified[3] | |

| Density | 0.758 g/mL | at 20 °C[1] |

| 0.7584 g/cm³ | Not specified[2] | |

| 0.76 g/m³ | at 20°C (68°F)[4] | |

| 762 kg/m ³ | at 15°C (59°F)[4] | |

| 736 kg/m ³ | at 50°C (122°F)[4] |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of this compound is crucial for its application in scientific research and industrial processes. The following sections detail the standard experimental methodologies for measuring its boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkenes like this compound, several methods can be employed for accurate measurement.[5][6][7]

1. Distillation Method: A simple or fractional distillation apparatus can be used. The this compound sample is heated in a distillation flask, and the temperature of the vapor that distills is recorded. The boiling point is the temperature at which a steady stream of distillate is collected.

2. Reflux Method: In this method, the liquid is heated to its boiling point in a flask equipped with a condenser. The vapor condenses and returns to the flask. A thermometer placed in the vapor phase below the condenser will register the boiling point.

3. Thiele Tube Method: This micro-method is suitable for small sample volumes. A small tube containing the this compound sample and an inverted capillary tube is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

Density Determination

Density is the mass per unit volume of a substance. For liquid hydrocarbons like this compound, common methods for density determination include:

1. Pycnometer Method (By Weight): A pycnometer, a glass flask with a precise volume, is weighed empty, then filled with this compound and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is highly accurate.

2. Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem. This method is quick but generally less accurate than the pycnometer method.

3. Oscillating U-Tube Densitometer: This instrument measures the density of a liquid by relating it to the oscillation frequency of a U-shaped tube filled with the sample. It is a rapid and highly accurate method suitable for a wide range of temperatures and pressures.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid hydrocarbon such as this compound.

Caption: A flowchart illustrating the generalized experimental workflows for determining the boiling point and density of this compound.

References

- 1. This compound = 99.0 GC 112-41-4 [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scent.vn [scent.vn]

- 4. qchem.com.qa [qchem.com.qa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rjptonline.org [rjptonline.org]

- 7. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to 1-Dodecene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene is a linear alpha-olefin with the molecular formula C₁₂H₂₄ and the CAS number 112-41-4.[1][2][3][4][5] It consists of a twelve-carbon chain with a double bond at the primary or alpha (α) position.[3] This positioning of the double bond enhances the compound's reactivity, making it a valuable intermediate in the synthesis of a wide array of chemical products. This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, industrial production, key chemical reactions, and its role as a versatile building block in organic synthesis, including its relevance to the pharmaceutical industry.

Core Identification

| Identifier | Value |

| CAS Number | 112-41-4 |

| Molecular Formula | C₁₂H₂₄ |

| IUPAC Name | Dodec-1-ene |

| Synonyms | α-Dodecene, n-Dodec-1-ene, Dodecene-1 |

Physicochemical Properties of this compound

This compound is a colorless, watery liquid with a mild, pleasant odor.[3] It is insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[2][3] A summary of its key quantitative properties is presented in the table below.

Table of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 168.32 g/mol | [3] |

| Density | 0.758 g/cm³ at 20°C | [2] |

| Melting Point | -35 °C | [2] |

| Boiling Point | 213-216 °C | [2] |

| Flash Point | 77 °C (closed cup) | [6] |

| Autoignition Temperature | 255 °C | [2] |

| Vapor Pressure | 0.2 mmHg at 20°C | [2] |

| Vapor Density | 5.8 (air = 1) | [2] |

| Refractive Index | 1.429 at 20°C | [2] |

| Solubility in Water | Insoluble | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 6.1 | [3] |

Production and Synthesis

Commercially, this compound is primarily produced through the oligomerization of ethylene.[6] Several industrial processes are employed for this purpose, with the Shell Higher Olefin Process (SHOP) being one of the most prominent.

Shell Higher Olefin Process (SHOP) Workflow

The SHOP process involves three key stages:

-

Oligomerization: Ethylene is oligomerized to a mixture of linear alpha-olefins of varying chain lengths using a nickel catalyst.

-

Isomerization: The desired and undesired olefin fractions are separated. The undesired fractions are then isomerized to internal olefins.

-

Metathesis: The internal olefins undergo metathesis to produce additional linear olefins of the desired chain lengths.

References

- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound for synthesis 112-41-4 [sigmaaldrich.com]

- 5. This compound (C12 Olefin) - Nanjing Chemical Material Corp. [njchm.com]

- 6. alfachemic.com [alfachemic.com]

The Double Bond of 1-Dodecene: A Technical Guide to its Reactivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecene, a linear alpha-olefin with the formula C₁₀H₂₁CH=CH₂, serves as a pivotal building block in the chemical industry and a valuable substrate in synthetic organic chemistry.[1] Its terminal double bond is characterized by high reactivity, making it susceptible to a wide array of chemical transformations.[2] This reactivity is harnessed for the production of detergents, lubricants, polymers, and fine chemicals.[1][3] This technical guide provides an in-depth exploration of the reactivity of the double bond in this compound, focusing on key reaction classes including electrophilic additions, oxidation, metathesis, hydroformylation, and polymerization. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in research and development.

Core Reactivity of the Alkene Functional Group

The chemical behavior of this compound is dominated by its terminal C=C double bond, which consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond.[4] The electron density of the π bond makes it a nucleophilic center, prone to attack by electrophiles.[5] This fundamental characteristic underpins the majority of its reactions, which can be broadly categorized as addition reactions, where the π bond is broken and two new σ bonds are formed.[6][7]

The regioselectivity of these additions to the unsymmetrical double bond of this compound is a critical consideration, often governed by Markovnikov's rule or directed by specific catalysts and reagents to achieve anti-Markovnikov outcomes.[8][9]

Electrophilic Addition Reactions

Electrophilic additions are hallmark reactions of alkenes. The reaction is initiated by an electrophile attacking the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.[10][11]

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl, HI) across the double bond of this compound typically follows Markovnikov's rule.[12] This rule predicts that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (C1), while the halide adds to the more substituted carbon atom (C2).[8] This regioselectivity is dictated by the formation of the more stable secondary carbocation at the C2 position over the primary carbocation at C1.[5]

References

- 1. Wacker process - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance [mdpi.com]

- 6. leah4sci.com [leah4sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

1-Dodecene safety and handling precautions in the lab

An In-depth Technical Guide to 1-Dodecene Safety and Handling in the Laboratory

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safe handling and potential hazards of this compound is paramount for ensuring a safe laboratory environment. This guide provides an in-depth overview of safety protocols, personal protective equipment, emergency procedures, and the physical and chemical properties of this compound.

Hazard Identification and Classification

This compound is classified as a combustible liquid and an aspiration hazard.[1][2] It can cause skin and eye irritation.[1][3] If swallowed, it can enter the airways and may be fatal.[1][4]

GHS Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.[1][2][4]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H336: May cause drowsiness or dizziness.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling and storage.

| Property | Value |

| CAS Number | 112-41-4 |

| Molecular Formula | C12H24 |

| Molecular Weight | 168.32 g/mol |

| Appearance | Colorless liquid |

| Odor | Mild, pleasant |

| Boiling Point | 213-214 °C |

| Melting Point | -35 °C to -70 °C |

| Flash Point | 76-77 °C (closed cup) |

| Auto-ignition Temperature | 225-255 °C |

| Density | 0.758 - 0.76 g/cm³ at 20 °C |

| Vapor Pressure | 0.2 mm Hg at 20 °C |

| Solubility | Insoluble in water; soluble in ethanol, ethyl ether, and acetone. |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Handling:

-

Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (see Section 4).[1][3]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3]

-

Ground and bond containers and receiving equipment to prevent static electricity.[3]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Store away from incompatible materials such as strong oxidants, halogens, and inorganic acids.[1][5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical goggles or a face shield. Contact lenses should not be worn.[3][6] |

| Skin Protection | Neoprene or nitrile rubber gloves. Wear suitable protective clothing to prevent skin contact.[3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator for organic vapors.[3][4] |

Emergency Procedures

In the event of an emergency, follow these first aid and spill response measures.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[3]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. Get medical advice/attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[3]

-

Ingestion: Do NOT induce vomiting.[1][2][9] Immediately call a poison center or doctor/physician. If vomiting occurs naturally, have the victim lean forward.[9]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[3] Eliminate all ignition sources.[10] Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent entry into sewers and public waters.[3]

-

Containment and Cleanup: Contain the spill with dikes or absorbents.[3] Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[3][8]

Fire-Fighting Measures

This compound is a combustible liquid.[3]

-

Suitable Extinguishing Media: Use water spray, water fog, foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a high-volume water jet.[2]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8][10] Containers may explode when heated.[9][10]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Experimental Protocols Cited

While specific experimental protocols for the generation of all safety data are not detailed in the provided search results, the information is derived from standardized testing methods for chemical safety, such as those established by the Occupational Safety and Health Administration (OSHA), the American National Standards Institute (ANSI), and the Department of Transportation (DOT). These methods for determining properties like flash point, toxicity, and appropriate PPE are well-established in the field of chemical safety.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial hazard assessment to emergency response.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cpchem.com [cpchem.com]

- 3. gelest.com [gelest.com]

- 4. cpchem.com [cpchem.com]

- 5. ICSC 1567 - this compound [inchem.org]

- 6. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of 1-dodecene. As a key intermediate in the production of detergents, lubricants, and polymers, understanding its behavior at elevated temperatures is critical for process optimization, safety, and product stability. This document synthesizes available data on its thermal properties, degradation pathways, and the experimental methodologies used for their characterization.

Core Principles of Alkene Thermal Stability

The thermal stability of an alkene is intrinsically linked to its molecular structure. For this compound, a linear alpha-olefin, several factors influence the energy required to initiate thermal decomposition:

-

Carbon Chain Length: Longer carbon chains, such as in this compound, generally have lower thermal stability compared to shorter-chain alkenes due to the increased number of C-C bonds that can be cleaved.

-

Double Bond Position: As an alpha-olefin, the double bond in this compound is at a terminal position. This can influence the degradation mechanism, often initiating at or near the double bond.

-

Bond Dissociation Energies (BDEs): The initiation of thermal decomposition typically involves the homolytic cleavage of the weakest bond. In alkenes, allylic C-C and C-H bonds (adjacent to the double bond) are generally weaker and more susceptible to cleavage than other bonds in the molecule.[1]

Quantitative Thermal Degradation Data

While specific experimental data on the thermal degradation of this compound is limited in publicly available literature, extensive research has been conducted on its saturated analogue, n-dodecane. The thermal behavior of n-dodecane provides a valuable reference point for understanding the stability of a C12 hydrocarbon chain. It is important to note that the presence of a double bond in this compound is expected to lower its thermal stability compared to n-dodecane.

The thermal decomposition of n-dodecane has been studied over a wide range of temperatures, typically from 773 K to 1073 K.[2] The primary products of its pyrolysis are smaller alkanes and alkenes, with a significant formation of 1-alkenes ranging from ethylene to 1-undecene.[2]

| Parameter | Value (for n-dodecane) | Temperature Range (K) | Pressure | Reference |

| Apparent Activation Energy | 256.56 kJ/mol | Not Specified | Supercritical | [3] |

| Onset of Decomposition | ~900 K | 773 - 1073 | 1 atm | [4] |

Note: This data is for n-dodecane and serves as an estimate. The actual values for this compound may vary.

Thermal Degradation Mechanism of this compound

The thermal degradation of this compound is expected to proceed via a free-radical chain reaction mechanism, which is common for hydrocarbons. This mechanism consists of three main stages: initiation, propagation, and termination.

-

Initiation: The process begins with the cleavage of the weakest bond in the this compound molecule to form free radicals. The allylic C-C bond is a likely candidate for initial scission due to its lower bond dissociation energy.[1]

-

Propagation: The initial radicals are highly reactive and can participate in a series of reactions that propagate the degradation process. These include:

-

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another this compound molecule, creating a new radical.

-

β-Scission: A radical undergoes cleavage of a C-C bond at the beta position relative to the radical center, resulting in the formation of a smaller alkene and a new, smaller radical.[1] This is a key step in the breakdown of the long carbon chain.

-

-

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.

The major products from the pyrolysis of long-chain hydrocarbons like n-dodecane include a mixture of smaller alkanes and 1-alkenes, such as methane, ethylene, propene, and 1-hexene.[2] It is anticipated that the degradation of this compound would yield a similar spectrum of smaller unsaturated and saturated hydrocarbons.

Below is a diagram illustrating the general free-radical chain reaction mechanism for alkene degradation.

Experimental Protocols

The thermal stability and degradation of this compound are typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the temperature at which the maximum rate of mass loss occurs.

-

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied. A series of experiments at different heating rates can be used to determine the activation energy of decomposition.[4]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperature of maximum decomposition rate.

Py-GC-MS is a powerful technique for identifying the degradation products of this compound. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis Temperature: A specific, high temperature (e.g., 600-1000 °C) is chosen to induce rapid decomposition.[5]

-

GC Separation: The pyrolysis products are swept into a GC column (e.g., a capillary column with a non-polar stationary phase) where they are separated based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to elute all components.

-

MS Detection: The separated components are ionized (typically by electron ionization at 70 eV), and the resulting mass spectra are recorded.[6]

-

-

Data Analysis: The individual degradation products are identified by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of each product can be determined from the peak areas in the gas chromatogram.

The following diagram illustrates a typical experimental workflow for studying the thermal degradation of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its application in various industrial processes. While direct experimental data for this compound is not extensively available, studies on its saturated analog, n-dodecane, and the general principles of alkene chemistry provide a solid foundation for understanding its degradation behavior. The thermal decomposition of this compound is expected to initiate at a lower temperature than n-dodecane due to the presence of the reactive double bond and proceed via a free-radical chain reaction mechanism. The primary degradation products are likely a mixture of smaller alkanes and alkenes. Detailed experimental investigation using techniques like TGA and Py-GC-MS is essential for obtaining precise quantitative data on the thermal stability and degradation pathways of this compound, which is crucial for ensuring its safe and effective use in high-temperature applications.

References

Isomers of dodecene and their properties

An In-depth Technical Guide to the Isomers of Dodecene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecene (C12H24) is an alkene with a molecular weight of 168.32 g/mol .[1] As an unsaturated hydrocarbon, it exists in numerous isomeric forms, which are compounds sharing the same molecular formula but differing in the arrangement of atoms. These structural variations lead to distinct physical, chemical, and biological properties. The isomers of dodecene can be broadly categorized by the position of the carbon-carbon double bond, the branching of the carbon chain, and their stereochemistry.

Of the many isomers, 1-dodecene is the most commercially significant.[2] It is classified as a linear alpha-olefin (LAO), meaning the double bond is located at the primary or alpha (α) position.[2] This specific placement enhances the compound's reactivity, making it a valuable intermediate in the production of detergents, lubricants, and polymers.[1][2][3] This guide provides a detailed overview of the isomers of dodecene, their physicochemical properties, relevant experimental methodologies, and a summary of their applications and toxicological profiles.

Classification of Dodecene Isomers

Dodecene isomers can be classified based on their carbon skeleton (linear or branched), the position of the double bond (positional isomers), and the spatial arrangement of substituents around the double bond (geometric isomers).

-

Structural Isomers : These isomers differ in the connectivity of their atoms.

-

Linear Dodecenes : These have a straight 12-carbon chain, with the position of the double bond varying from the 1st to the 6th carbon (e.g., this compound, 2-dodecene, 5-dodecene).

-

Branched Dodecenes : These isomers have a branched carbon skeleton. The complexity is significant, with various methyl-, ethyl-, and other alkyl groups attached to a shorter main chain. Products from industrial oligomerization processes are often complex mixtures of highly branched isomers.[4][5]

-

-

Geometric (Cis/Trans) Isomers : For all linear dodecenes except this compound, geometric isomerism is possible. The cis (Z) and trans (E) isomers have different spatial arrangements of the alkyl chains attached to the double-bonded carbons, leading to differences in physical properties like boiling point and melting point.

Caption: Logical classification of dodecene (C12H24) isomers.

Physicochemical Properties

The physical properties of dodecene isomers are highly dependent on their structure. Branching generally lowers the melting and boiling points compared to linear isomers.[6] Due to the commercial prevalence of this compound, extensive data is available for this isomer. Data for other specific isomers is less common; therefore, properties of the corresponding saturated alkane, n-dodecane, are included for comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C12H24 | [1][2] |

| Molar Mass | 168.32 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild, pleasant odor | [1][2] |

| Density | 0.758 g/mL at 20°C | [2][7] |

| Melting Point | -35.2 °C | [1][2] |

| Boiling Point | 213 - 216 °C | [2][7][8] |

| Flash Point | 77 °C (171 °F) | [2][9] |

| Autoignition Temp. | 225 °C (437 °F) | [1][9] |

| Vapor Pressure | 0.0159 mm Hg at 25 °C | [1][2] |

| Water Solubility | Insoluble | [2][9] |

| Solubility in Solvents | Soluble in ethanol, ether, acetone, and other hydrocarbons | [2][3][9] |

| Viscosity | 1.72 mm²/s at 20 °C | [1] |

| Refractive Index | 1.429 - 1.430 at 20°C | [1][7][8] |

Table 2: Physical Properties of n-Dodecane (for comparison)

| Property | Value | Reference(s) |

| Molecular Formula | C12H26 | [10][11] |

| Molar Mass | 170.33 g/mol | [10][11] |

| Appearance | Colorless liquid | [10] |

| Density | 0.75 g/mL at 25°C | [11] |

| Melting Point | -9.6 °C | [11] |

| Boiling Point | 215 - 217 °C | [11] |

| Water Solubility | <0.1 g/100 mL at 25 °C | [11] |

| Refractive Index | 1.421 at 20°C | [11] |

Chemical Properties and Reactivity

The chemical reactivity of dodecene isomers is primarily dictated by the location of the double bond.

-

Alpha-Olefins (e.g., this compound) : The terminal double bond of alpha-olefins is highly accessible and reactive. They readily undergo:

-

Polymerization : Used as comonomers in the production of polyethylene to control density and properties.

-

Hydroformylation (Oxo Process) : Reaction with carbon monoxide and hydrogen to produce C13 aldehydes, which are precursors to plasticizer alcohols and detergents.

-

Alkylation : Used to alkylate benzene to produce linear alkylbenzene (LAB), a key intermediate for surfactants.

-

-

Internal Olefins (e.g., 2-Dodecene, 3-Dodecene) : The internal double bond is more sterically hindered, making these isomers less reactive than alpha-olefins in many polymerization and hydroformylation reactions.

Caption: Key reaction pathways for the alpha-olefin this compound.

Experimental Protocols

Detailed experimental protocols for specific reactions are extensive. However, a generalized workflow for the characterization of complex dodecene isomer mixtures produced from industrial processes is outlined below. Such analysis is critical for quality control and catalyst development.

Generalized Workflow: Isomer Analysis of Oligomerization Products

The industrial production of dodecenes often results in a complex mixture of isomers.[4] Characterizing this mixture requires advanced analytical techniques.

-

Sample Preparation : The raw product from the olefin oligomerization reactor is typically distilled into fractions based on boiling point ranges. For dodecenes, a fraction collected between 185–205 °C is common.[4]

-

Instrumentation : High-resolution gas chromatography is essential for separating the numerous, closely-boiling isomers. Two-dimensional gas chromatography coupled with mass spectrometry (GC×GC–MS) is a state-of-the-art method for this purpose.[4]

-

GC×GC : Provides enhanced separation by subjecting the effluent from a primary column to a second, different column, effectively spreading the peaks over a two-dimensional plane.

-

Mass Spectrometry (MS) : A detector that fragments the eluting compounds and measures the mass-to-charge ratio of these fragments, allowing for structural identification. Soft ionization techniques like Photoionization (PI) are particularly useful as they preserve the molecular ion, aiding in isomer identification.[4]

-

-

Data Analysis :

-

The 2D chromatogram is analyzed to resolve individual isomer peaks.

-

Mass spectra are interpreted to identify structural features (e.g., degree of branching, position of the double bond).

-

Multivariate statistical analysis can be applied to the data to differentiate products made from different catalysts or under varying process conditions.[4]

-

Caption: Generalized workflow for the analysis of dodecene isomers.

Toxicology and Safety

The toxicological profile of dodecene varies among its isomers, although comprehensive data is primarily available for this compound and general dodecane isomer mixtures.

-

This compound :

-

It may be fatal if swallowed and enters the airways due to aspiration hazard.[9][13]

-

Inhalation of vapors may cause irritation, and high concentrations can have a narcotic effect.[1][3]

-

Toxicological tests on animals and cell cultures have not shown mutagenic effects, and animal testing did not indicate any effects on fertility.[9]

-

Dodecane Isomers (General) :

Standard laboratory safety precautions should be followed when handling dodecene isomers, including the use of protective gloves, eye protection, and working in a well-ventilated area.[9]

Conclusion

The term "dodecene" encompasses a vast number of structural and geometric isomers with a wide range of properties. While linear alpha-olefins, particularly this compound, are well-characterized and extensively used as key intermediates in the chemical industry, branched dodecenes represent a complex but important class of compounds found in many commercial streams. Understanding the distinct properties of these isomers is crucial for optimizing industrial processes, developing new catalysts, and ensuring safe handling. Advanced analytical techniques like GC×GC-MS are indispensable for the detailed characterization required by researchers in the petrochemical, materials science, and related fields.

References

- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. This compound [stenutz.eu]

- 9. qchem.com.qa [qchem.com.qa]

- 10. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. gelest.com [gelest.com]

- 13. carlroth.com [carlroth.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characteristics of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 1-dodecene, a prominent alpha-olefin with significant applications across various scientific and industrial domains. This document collates essential physicochemical data, details on chemical reactivity, production methodologies, spectroscopic information, and safety protocols to serve as a vital resource for professionals in research and development.

Physicochemical Properties

This compound (C₁₂H₂₄) is a colorless, watery liquid characterized by a mild, pleasant odor.[1][2] As a linear alpha-olefin, its terminal double bond imparts a higher reactivity compared to its internal isomers, making it a valuable precursor in chemical synthesis.[1] It is insoluble in water but soluble in a range of organic solvents, including ethanol, ethyl ether, acetone, and petroleum ether.[1][3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄ | [3][4][6] |

| Molecular Weight | 168.32 g/mol | [3][6] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Mild, pleasant | [1][2][4] |

| Density | 0.758 g/mL at 20 °C | [1][4][7] |

| Melting Point | -35 °C (-31 °F) | [1][3][4][7] |

| Boiling Point | 213-216 °C (415-421 °F) | [1][2][3][4] |

| Flash Point | 77-79 °C (171-174 °F) (closed cup) | [3][8] |

| Autoignition Temperature | 255 °C (491 °F) | [8][9] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [4][7] |

| Vapor Density | 5.8 (vs air) | [4][7] |

| Refractive Index (n20/D) | 1.429 | [4][7] |

| Water Solubility | Insoluble (120 μg/L at 25 °C) | [1][3][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ethyl ether, acetone, benzene, petroleum ether | [1][3][4][5] |

Industrial Production: The Shell Higher Olefin Process (SHOP)

This compound is primarily produced industrially through the oligomerization of ethylene.[1] The Shell Higher Olefin Process (SHOP) is a key technology for manufacturing linear alpha-olefins, including this compound.[10] This process is characterized by its high efficiency and ability to produce a specific distribution of olefin chain lengths.

The process begins with the nickel-catalyzed oligomerization of ethylene, which produces a mixture of even-numbered alpha-olefins.[4][10] Following this, the commercially valuable fractions, such as C₁₀-C₁₄ olefins, are separated. The remaining lower and higher olefin fractions undergo isomerization to form internal olefins, which are then subjected to a metathesis reaction to produce additional olefins within the desired chain length range.[10]

Chemical Reactivity and Key Reactions

The terminal double bond in this compound is the site of its chemical reactivity, making it a versatile building block for a variety of derivatives. It readily undergoes reactions typical of alpha-olefins, including hydroformylation, alkylation, polymerization, and oxidation.[11][12]

Hydroformylation

Hydroformylation, or the oxo process, involves the reaction of this compound with carbon monoxide and hydrogen, typically in the presence of a rhodium or cobalt catalyst.[3][13] This reaction is of significant industrial importance as it produces tridecanal, a precursor to fatty alcohols used in the manufacturing of detergents and surfactants.[3] Research has focused on optimizing this process using microemulsion systems to enhance the interaction between the aqueous catalyst phase and the oily olefin phase, achieving high selectivity for the desired linear aldehyde.[3][4]

Table 2: Representative Data for this compound Hydroformylation

| Catalyst System | Conditions | This compound Conversion | Selectivity to n-tridecanal | Reference |

| Rhodium/Sulfoxantphos in microemulsion | 45 min residence time | ~20% Yield | High (n:iso ratio 98:2) | [4] |

| Rhodium/Sulfoxantphos in microemulsion | 120 min residence time | ~31% Yield | High (n:iso ratio 98:2) | [4] |

Alkylation

The Friedel-Crafts alkylation of benzene with this compound is a primary route for the production of linear alkylbenzene (LAB).[14][15] LAB is a key intermediate in the synthesis of linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable surfactants in detergents.[5] This reaction is typically catalyzed by strong acids, such as hydrogen fluoride (HF) or solid acid catalysts like zeolites and supported heteropolyacids, to minimize corrosion and environmental concerns.[5][14][16] The selectivity towards different isomers of phenyldodecane is highly dependent on the catalyst and reaction conditions.[15][16]

Polymerization

This compound can be polymerized using Ziegler-Natta catalysts to produce polydodecene.[17] These polymers find applications as lubricants, adhesives, and coatings.[12] The polymerization of alpha-olefins with Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, allows for the synthesis of polymers with high linearity and stereoregularity.[18]

Experimental Protocols

Determination of Density (ASTM D4052)

The density of this compound can be accurately determined using a digital density meter, following the standard test method ASTM D4052.[2]

-

Apparatus: A digital density meter consisting of a U-shaped oscillating sample tube and a system for electronic excitation, frequency counting, and display. The instrument must be capable of maintaining the sample temperature to within ±0.05 °C.

-

Procedure:

-

Calibrate the instrument at the test temperature with at least two reference standards (e.g., dry air and freshly distilled water).

-

Introduce approximately 1-2 mL of the this compound sample into the clean, dry sample tube using a syringe or automated injection system.

-

Ensure the sample is free of air bubbles.

-

Allow the sample to thermally equilibrate in the measuring cell.

-

The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Record the density reading once it has stabilized.

-

Determination of Boiling Point Distribution (ASTM D5399)

The boiling point distribution of this compound can be determined by gas chromatography according to ASTM D5399.[1][2][6]

-

Apparatus: A gas chromatograph equipped with a capillary column (e.g., fused silica with a nonpolar stationary phase) and a flame ionization detector (FID).

-

Procedure:

-

Calibrate the system by running a mixture of known n-alkanes covering the expected boiling range of the sample. Create a calibration curve of retention time versus boiling point.

-

Inject a small, precise volume of the this compound sample into the gas chromatograph.

-

The column temperature is increased at a reproducible programmed rate to separate the components by their boiling points.

-

The FID records the elution of components over time.

-

The retention times of the sample components are correlated with their boiling points using the calibration curve.

-

The area under the chromatogram is integrated to determine the percentage of material boiling at different temperature intervals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

A typical procedure for preparing a this compound sample for ¹H or ¹³C NMR analysis is as follows:[5][9][19]

-

Materials: High-quality 5 mm NMR tube, deuterated solvent (e.g., chloroform-d, CDCl₃), Pasteur pipette, glass wool or filter plug.

-

Procedure:

-

For a ¹H NMR spectrum, add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry NMR tube. Add 1-2 drops of this compound to the solvent. For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg in 0.6-0.7 mL) may be required.[5]

-

Alternatively, dissolve the desired amount of sample in the solvent in a small vial first.

-

Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can degrade spectral quality.[9][19]

-

Cap the NMR tube securely.

-

Gently invert the tube several times to ensure the solution is homogeneous.

-

Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | References |

| ¹H NMR | Signals corresponding to vinylic protons (~4.9-5.8 ppm), allylic protons (~2.0 ppm), and aliphatic chain protons (~0.9-1.4 ppm). | - |

| ¹³C NMR | Characteristic signals for the sp² carbons of the double bond (~114 ppm and ~139 ppm) and the sp³ carbons of the alkyl chain. | [20] |

| FTIR | C-H stretching of the vinyl group (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and out-of-plane C-H bending of the vinyl group (~910 and 990 cm⁻¹). | [21][22] |

| Mass Spectrometry (EI) | Molecular ion peak (m/z 168) and a characteristic fragmentation pattern of a long-chain alkene. | [11][18][21] |

Safety and Handling

This compound is a combustible liquid and presents an aspiration hazard.[7][9][23] It may be fatal if swallowed and enters the airways.[7][9] It can also cause skin and eye irritation.[7] Repeated exposure may lead to skin dryness or cracking.[23]

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[7][23] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-resistant clothing.[9][19]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from strong oxidizing agents.[7][19]

-

Toxicity: this compound exhibits low acute oral and dermal toxicity.[24] It is not expected to be mutagenic or have effects on fertility based on available data.[9] It is considered readily biodegradable.[9]

References

- 1. ethz.ch [ethz.ch]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. Shell higher olefin process - Wikipedia [en.wikipedia.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 8. 4. SHOP (updated).pdf (shell higher olefin process) | PDF [slideshare.net]

- 9. sites.bu.edu [sites.bu.edu]